N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide
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Overview
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of an indene derivative and a pyridotriazine moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide typically involves multiple steps, starting with the preparation of the indene and pyridotriazine intermediates. The indene derivative, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, can be synthesized through a Michael addition reaction involving 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The pyridotriazine moiety is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure by replacing specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in a wide range of modified compounds with different functional groups.
Scientific Research Applications
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism by which N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain . This inhibition could enhance cholinergic transmission, potentially benefiting conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide apart from similar compounds is its unique combination of an indene and pyridotriazine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-11-13-6-7-15(14(13)12-18(17)29-2)22-20(26)9-8-16-21(27)25-10-4-3-5-19(25)24-23-16/h3-5,10-12,15H,6-9H2,1-2H3,(H,22,26) |
InChI Key |
ZHPPWVPEYCCMRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=NN=C4C=CC=CN4C3=O)OC |
Origin of Product |
United States |
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